9H-imidazo[1,5-a]indol-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-imidazo[1,5-a]indol-9-one: is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-imidazo[1,5-a]indol-9-one typically involves the construction of the imidazole ring onto an indole scaffold. One common method is the [4 + 1] annulation, which involves the reaction of an indole derivative with a suitable one-carbon synthon under transition metal-catalyzed conditions . Another approach is the C–H activation/cyclization method, which allows for the direct formation of the imidazole ring on the indole core .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 9H-imidazo[1,5-a]indol-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: 9H-imidazo[1,5-a]indol-9-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These properties make them candidates for drug development .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Their ability to interact with biological targets makes them valuable in therapeutic research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which 9H-imidazo[1,5-a]indol-9-one exerts its effects is largely dependent on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can interact with receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Indole: A simpler structure with a single fused ring system.
Imidazole: A five-membered ring containing two nitrogen atoms.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness: 9H-imidazo[1,5-a]indol-9-one is unique due to its fused ring system that combines the properties of both imidazole and indole. This fusion results in distinct electronic and steric properties, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
imidazo[1,5-a]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-6-11-5-9(10)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQCBLFWCCQJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CN=CN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.